molecular formula C24H20N2O3 B2644404 N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide CAS No. 923234-09-7

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

Cat. No.: B2644404
CAS No.: 923234-09-7
M. Wt: 384.435
InChI Key: VVQCUOCPULLZHF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide typically involves multiple steps. One common method includes the initial formation of the dibenzo[c,e]azepine core, followed by functionalization to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as iron or ruthenium, and reagents like formic acid and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[c,e]azepine Derivatives: Compounds with similar core structures but different functional groups.

    Phenylacetamide Derivatives: Compounds with variations in the aromatic ring or acetamide group.

Uniqueness

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQCUOCPULLZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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